

Crystal Structure Analysis of Erbium Nitrate Hydrates: A Technical Guide

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Compound of Interest

Compound Name: *Erbium nitrate hexahydrate*

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the crystal structure analysis of erbium nitrate hydrates. It is intended for professionals in research and development who require a detailed understanding of the material's crystallographic properties and the methodologies used for its characterization. While the focus is on the hexahydrated form, this guide also presents comprehensive data on the closely related pentahydrate, for which detailed structural information is more readily available in scientific literature.

Introduction

Erbium(III) nitrate ($\text{Er}(\text{NO}_3)_3$) is an inorganic salt of the rare earth element erbium. It typically crystallizes from aqueous solutions as a hydrate, with the pentahydrate and hexahydrate being common forms.^[1] These compounds are notable for their pink crystals and high solubility in water and ethanol.^{[1][2]} As a source of erbium ions, which exhibit characteristic pink fluorescence, these compounds are valuable precursors for the synthesis of optical materials, catalysts, and structural ceramics.^{[3][4]} Understanding the precise crystal structure is crucial for controlling the properties of these advanced materials and for applications in fields such as drug development, where lanthanide complexes are explored as imaging and therapeutic agents.

While hexahydrates are structurally well-characterized for lighter lanthanides, the heavier elements in the series, including erbium, present a more complex picture. For some of the

heavier rare earth elements, the pentahydrate is the most hydrated form for which a complete crystal structure has been determined.[5]

Physicochemical and Crystallographic Data

The fundamental properties of erbium(III) nitrate hexahydrate are summarized below. Due to the availability of detailed single-crystal X-ray diffraction data for the pentahydrate form, its crystallographic parameters are presented for comparative analysis.

Table 1: General Properties of Erbium(III) Nitrate Hexahydrate

Property	Value	Reference(s)
Chemical Formula	$\text{Er}(\text{NO}_3)_3 \cdot 6\text{H}_2\text{O}$	[2][3]
IUPAC Name	erbium(3+);trinitrate;hexahydrate	[6]
Molar Mass	461.37 g/mol	[4][6]
Appearance	Pink, crystalline solid	[1][2][4]
Solubility	Soluble in water and ethanol	[1]
CAS Number	13476-05-6	[3][6]

Table 2: Crystallographic Data for Erbium(III) Nitrate Pentahydrate ($\text{Er}(\text{NO}_3)_3 \cdot 5\text{H}_2\text{O}$)

The following data represents the most detailed structural analysis available for an erbium nitrate hydrate.

Parameter	Value	Reference(s)
Chemical Formula	H ₁₀ ErN ₃ O ₁₄	[5][7]
Crystal System	Triclinic	[5][7]
Space Group	P-1	[5][7]
a (Å)	6.5913(4)	[5][7]
b (Å)	9.5211(5)	[5][7]
c (Å)	10.4936(6)	[5][7]
α (°)	63.742(4)	[5][7]
β (°)	84.551(5)	[5][7]
γ (°)	76.038(5)	[5][7]
Volume (Å ³)	573.09(6)	[5][7]
Z (Formula units/cell)	2	[5][7]
Temperature (K)	223	[5][7]
R _{gt} (F)	0.0141	[7]
wR _{ref} (F ²)	0.0318	[7]

In the structure of the pentahydrate, the Erbium(III) ion is coordinated by ten oxygen atoms.[7] These coordinating atoms originate from three bidentate nitrate anions and four water molecules, forming a complex cation formulated as [Er(NO₃)₃(H₂O)₄]⁺. The fifth water molecule exists as a free water molecule within the crystal lattice.[7]

Experimental Protocols

Synthesis and Single Crystal Growth

A standard method for synthesizing erbium(III) nitrate and growing single crystals suitable for X-ray diffraction is as follows:

- **Dissolution:** Dissolve high-purity erbium(III) oxide (Er_2O_3) or erbium(III) hydroxide ($\text{Er}(\text{OH})_3$) in a stoichiometric excess of concentrated nitric acid (HNO_3) with gentle heating.[1]
 - $\text{Er}_2\text{O}_3 + 6 \text{HNO}_3 \rightarrow 2 \text{Er}(\text{NO}_3)_3 + 3 \text{H}_2\text{O}$
- **Concentration:** Slowly evaporate the resulting pink solution at room temperature or slightly elevated temperatures (e.g., in a desiccator over a drying agent like CaCl_2) to achieve supersaturation.
- **Crystallization:** Allow the supersaturated solution to stand undisturbed. Pink crystals will form over a period of several days.
- **Isolation:** Isolate a well-formed single crystal of suitable size (typically 0.1-0.3 mm in each dimension) for analysis.

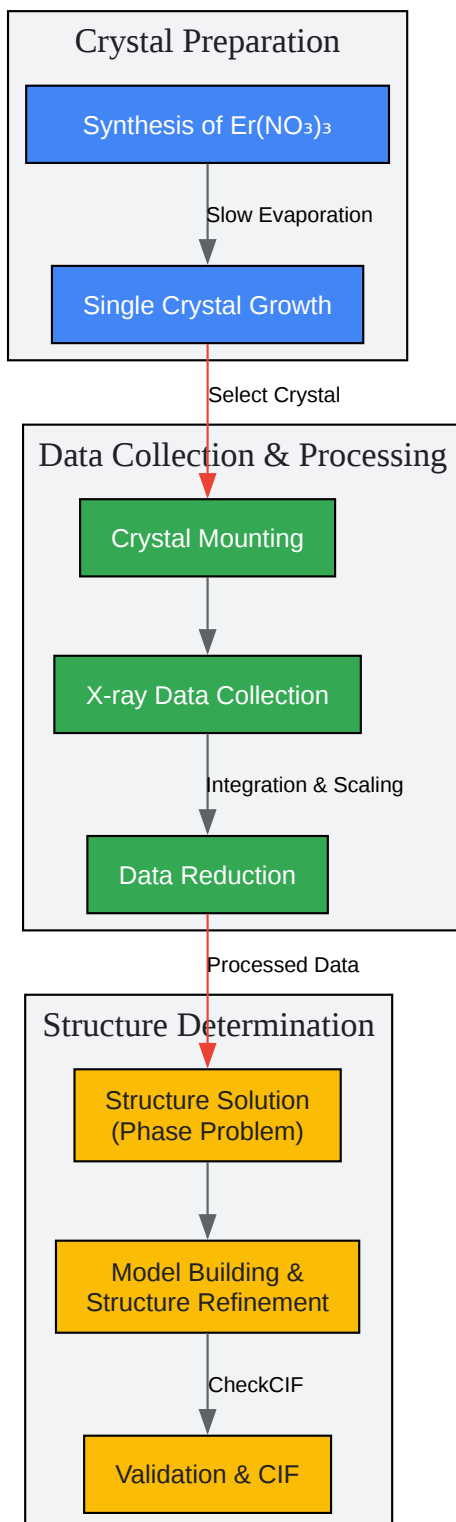
Single-Crystal X-ray Diffraction (SC-XRD)

SC-XRD is the definitive technique for determining the atomic arrangement within a crystalline solid.[8] The general workflow is outlined below and visualized in the subsequent diagram.

- **Crystal Mounting:** A suitable single crystal is selected under a microscope and mounted on a goniometer head.
- **Data Collection:** The mounted crystal is placed in an X-ray diffractometer. It is cooled (e.g., to 223 K as in the reference study) to minimize thermal vibrations of the atoms.[7] A monochromatic X-ray beam is directed at the crystal, which is rotated to expose all possible lattice planes to the beam.[9]
- **Diffraction Pattern:** As the X-rays interact with the crystal's electron clouds, they are diffracted at specific angles, dictated by Bragg's Law ($n\lambda = 2d \sin\theta$).[8][9] A detector records the position and intensity of thousands of diffracted reflections.
- **Structure Solution:** The collected data is processed to determine the unit cell dimensions and space group. The phase problem is then solved using computational methods (e.g., direct methods or Patterson functions) to generate an initial electron density map.

- Structure Refinement: An atomic model is built into the electron density map. The positions and displacement parameters of all atoms are then refined against the experimental data to achieve the best possible fit, minimizing the difference between observed and calculated structure factors.^[5]

Experimental Workflow for Single-Crystal X-ray Diffraction



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Workflow for Single-Crystal X-ray Diffraction Analysis.

Thermal Analysis

Thermal analysis techniques like Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are used to study the decomposition of hydrated salts.

- **Sample Preparation:** A small, precisely weighed amount of the crystalline sample (e.g., 5-10 mg) is placed in a crucible (e.g., alumina or platinum).
- **Analysis:** The sample is heated in the TGA/DSC instrument under a controlled atmosphere (e.g., air or nitrogen) at a constant heating rate (e.g., 10 °C/min).
- **Data Interpretation:**
 - **TGA:** Measures the change in mass as a function of temperature. Stepwise mass losses correspond to the removal of water molecules, followed by the decomposition of the nitrate to form an oxynitrate and finally erbium oxide (Er_2O_3) at higher temperatures.^[1]
 - **DSC:** Measures the heat flow into or out of the sample. Endothermic peaks typically correspond to dehydration and decomposition events.

Spectroscopic Analysis

Infrared (IR) spectroscopy can be used to confirm the presence of nitrate ions and water molecules.

- **Sample Preparation:** The crystalline sample is finely ground and mixed with potassium bromide (KBr) to form a pellet, or analyzed directly using an Attenuated Total Reflectance (ATR) accessory.
- **Data Acquisition:** An IR spectrum is recorded, typically in the range of 4000-400 cm^{-1} .
- **Spectral Interpretation:**
 - **Water:** Broad absorption bands around 3200-3500 cm^{-1} correspond to O-H stretching vibrations of the water molecules. A bending mode is typically observed near 1640 cm^{-1} .
 - **Nitrate:** The nitrate ion (NO_3^-) has characteristic vibrational modes. In a hydrated crystal, the degeneracy of these modes may be lifted, leading to multiple absorption bands. Strong

absorptions related to N-O stretching are expected in the 1300-1500 cm^{-1} region.[10]

Conclusion

The analysis of erbium nitrate hydrates reveals a complex structural chemistry characteristic of the heavier lanthanides. While detailed crystallographic data for the hexahydrate form remains elusive in published literature, the well-defined structure of the pentahydrate, $[\text{Er}(\text{NO}_3)_3(\text{H}_2\text{O})_4] \cdot \text{H}_2\text{O}$, provides a crucial reference point. The methodologies of single-crystal X-ray diffraction, thermal analysis, and spectroscopy collectively offer a robust framework for the complete characterization of these materials. For professionals in materials science and drug development, a precise understanding of these structures is paramount for designing novel materials and therapeutic agents with tailored properties. Future research should aim to definitively isolate and structurally characterize the hexahydrated form to complete the structural picture for this important erbium compound.

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